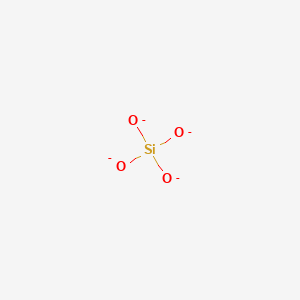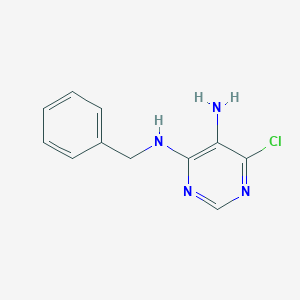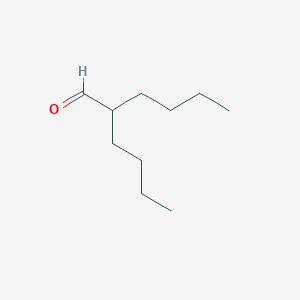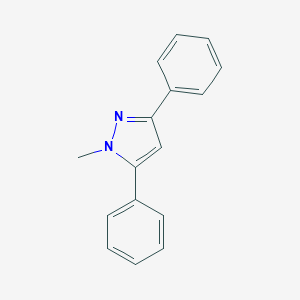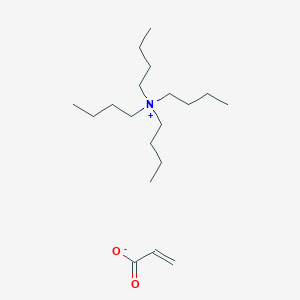
2-Méthyl-1-indanone
Vue d'ensemble
Description
2-Methyl-1-indanone (2MI) is an organic compound belonging to the class of ketones. It is a colorless liquid with a distinct odor, and is used in the synthesis of various pharmaceuticals, fragrances, and other products. 2MI has a variety of applications in scientific research, and its biochemical and physiological effects have been studied extensively.
Applications De Recherche Scientifique
Synthèse de β-benzocycloalcénone
La 2-Méthyl-1-indanone peut être utilisée comme matière de départ dans la synthèse de β-benzocycloalcénone . La β-benzocycloalcénone est un type de composé organique qui a des applications potentielles dans diverses réactions chimiques.
Synthèse de cyclohex-2-èn-1-yl 2-méthyl-1H-indén-3-yl carbonate
Une autre application de la this compound est la synthèse du cyclohex-2-èn-1-yl 2-méthyl-1H-indén-3-yl carbonate . Ce composé pourrait être utilisé dans des transformations chimiques ultérieures.
α-Arylation et hydroxyméthylation asymétriques
L'α-arylation et l'hydroxyméthylation asymétriques de la this compound ont été rapportées . Ces réactions sont importantes dans le domaine de la chimie organique pour la synthèse de molécules complexes.
Synthèse de 2-méthyl-6-carboxyazulène
La this compound peut également être utilisée dans la synthèse du 2-méthyl-6-carboxyazulène . Ce composé a des applications potentielles dans le développement de nouveaux matériaux et médicaments.
Méthodologies non conventionnelles dans la synthèse des 1-indanones
La this compound est un type de 1-indanone, qui ont été préparées avec succès au moyen de trois techniques non conventionnelles différentes, à savoir les micro-ondes, les ultrasons de haute intensité et un réacteur Q-tube™ . Ces techniques font partie du mouvement de la chimie verte, qui vise à réduire l'impact environnemental des procédés chimiques.
Construction de squelettes fusionnés et spirocycliques
Les 1-indanones, y compris la this compound, ont été utilisées dans des annulations récentes pour la construction de squelettes fusionnés et spirocycliques . Ces structures complexes se retrouvent souvent dans les produits naturels et les molécules bioactives.
Mécanisme D'action
Target of Action
It’s known that indanones, a group to which 2-methyl-1-indanone belongs, are prominent motifs found in numerous natural products and pharmaceuticals .
Mode of Action
It’s known that indanones can react with hydroxylamine to form oximes or hydrazine to form hydrazones . The reaction with oxygen gives the reversible formation of a hemiketal, while reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
It’s known that indanones are involved in various annulations for the construction of fused- and spirocyclic frameworks .
Result of Action
It’s known that indanones and their derivatives have been widely used in medicine, agriculture, and in natural products synthesis .
Action Environment
It’s known that the presence of a methoxy group contributes to a decrease in the gas-phase enthalpy of formation, whereas in the case of a methyl group, the corresponding value is approximately 35 kj·mol −1 .
Safety and Hazards
Orientations Futures
Future research on 2-Methyl-1-indanone could focus on its energetic properties. A recent study used calorimetric techniques and computational approaches to study the energetic properties of 2-methyl-, 3-methyl-, 4-methoxy- and 5-methoxy-indanones . The study found that the presence of a methoxy group contributes to a decrease in the gas-phase enthalpy of formation .
Relevant Papers Several papers have been published on 2-Methyl-1-indanone. For instance, a paper by Ana L. R. Silva et al. conducted an experimental and computational study on the energetic properties of 2-methyl-, 3-methyl-, 4-methoxy- and 5-methoxy-indanones . Another paper discussed the biological activity of 1-indanones and their derivatives, which are potent antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer compounds .
Propriétés
IUPAC Name |
2-methyl-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c1-7-6-8-4-2-3-5-9(8)10(7)11/h2-5,7H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEKNOGMQVKBMQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30290210 | |
| Record name | 2-Methyl-1-indanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30290210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17496-14-9 | |
| Record name | 2-Methyl-1-indanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17496-14-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methylindanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017496149 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 17496-14-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67345 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Methyl-1-indanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30290210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-METHYLINDANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OS704F44DR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the ecological significance of 2-methyl-1-indanone?
A1: While the exact ecological role of 2-methyl-1-indanone remains unknown, research suggests its potential importance as a semiochemical in certain moth species. Studies have shown that a conserved odorant receptor (OR19) in two distantly related moth species, codling moth (Cydia pomonella) and African cotton leafworm (Spodoptera littoralis), responds strongly to 2-methyl-1-indanone. [] This suggests that this compound, along with other structurally related indanes, may play a crucial role in the communication and behavior of these insects, potentially influencing their interactions with host plants or other organisms. Further research is needed to fully elucidate the ecological functions of 2-methyl-1-indanone and its impact on insect-plant interactions.
Q2: How can 2-methyl-1-indanone be synthesized?
A3: One method for synthesizing 2-methyl-1-indanone involves a two-step process using chromium carbene complexes. [] First, pentacarbonyl[methoxymethyl(or phenyl)carbene]chromium reacts with a specific alkyne (1-(dialkylamino)-acetylene) in a stereoselective manner. This insertion reaction yields pentacarbonyl(alkenylaminocarbene)-chromium complexes. Subsequent thermolysis of a specific complex, pentacarbonyl[(diethylamino)-E-(β-methoxy-α-methylstyryl)carbene]chromium, leads to the formation of 2-methyl-1-indanone alongside other products.
Q3: Are there any other reported synthetic routes for 2-methyl-1-indanone derivatives?
A4: Yes, research describes the preparation of 5,6-dimethoxy-2-methyl-1-indanone through a catalytic intramolecular Friedel-Crafts reaction involving benzyl Meldrum's acid derivatives. [] This method highlights an alternative synthetic strategy for accessing specific 2-methyl-1-indanone derivatives.
Q4: What analytical techniques are used to identify and quantify 2-methyl-1-indanone?
A5: Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for analyzing 2-methyl-1-indanone. [] This method separates compounds based on their volatility and then identifies them based on their unique mass spectra. Researchers have successfully employed GC-MS to identify 2-methyl-1-indanone within complex mixtures, such as plant extracts.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


